N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline
Description
N-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline is a halogenated aniline derivative characterized by a 2,4-difluoro-substituted aromatic amine linked via a methyl group to a 6-bromo-1,3-benzodioxol moiety. This compound combines the electronic effects of fluorine substituents with the steric and lipophilic contributions of the brominated benzodioxol ring. Such structural features are common in agrochemicals and pharmaceuticals, where halogenation often enhances bioavailability and target binding .
Properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-5-14-13(19-7-20-14)3-8(10)6-18-12-2-1-9(16)4-11(12)17/h1-5,18H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCNOOMHGRFWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline typically involves multiple steps:
Formation of Intermediate: This intermediate is then reacted with an appropriate aniline derivative under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .
Scientific Research Applications
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific application, but generally, it may inhibit or activate certain biological processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity and physicochemical properties are influenced by:
- Fluorine positioning on the aniline ring : highlights that meta-fluorine substitutions (e.g., 3,5-difluoroaniline) enhance activity compared to ortho/para positions. For example, 3,5-difluoroaniline (IC50 = 0.24 µM) showed 6-fold higher potency than 2,4-difluoroaniline (inactive in the same study) due to synergistic electronic effects .
- Similar brominated benzodioxol motifs are seen in intermediates for agrochemicals (e.g., EP 3 532 474 B1 describes bromo-fluoro benzamides as key precursors) .
Table 1: Substituent Effects on Activity
*No direct activity data found for the target compound; inferences based on substituent trends.
Physicochemical Properties
- Molecular weight : ~340 g/mol (estimated), higher than DFA (129.11 g/mol) due to the benzodioxol-bromo-methyl group .
- Solubility : The bromine and benzodioxol likely reduce water solubility compared to DFA (1–5 g/100 mL at 20°C) .
- Lipophilicity : LogP values are expected to increase due to bromine, enhancing blood-brain barrier penetration in drug design contexts.
Table 2: Toxicity Comparison
| Compound | Model Organism | Endpoint | Value |
|---|---|---|---|
| 2,4-Difluoroaniline (DFA) | Zebrafish | 96-h LC50 | 200.96 mg/L |
| Chlorinated analog (9g) | Not specified | IC50 | 0.23 µM |
Key Differentiators
- Halogen synergy : Bromine in the benzodioxol ring may compensate for the suboptimal 2,4-difluoroaniline configuration by enhancing hydrophobic interactions.
- Metabolic stability : The methyl bridge and benzodioxol could slow N-oxidation (a key detoxification pathway for anilines) compared to DFA .
Biological Activity
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and neuroprotective effects. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which has been associated with various pharmacological properties. The molecular structure can be represented as follows:
- Chemical Formula : C10H8BrF2N
- Molecular Weight : 277.08 g/mol
- CAS Number : Not specified in the sources but can be derived from its components.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including those similar to this compound. For instance, a study evaluated several benzodioxole-based compounds for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in these cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|---|
| Control | A549 | - | 3.1 | 0.0 |
| Control | C6 | - | 4.5 | 0.0 |
| Compound 5 | A549 | 15 | 23.7 | 12.11 |
| Compound 5 | C6 | 10 | 25.0 | 16.3 |
This table illustrates that Compound 5 (which may be structurally similar to this compound) showed promising results in inducing apoptosis compared to controls and other compounds tested .
The mechanism by which this compound exerts its effects may involve several pathways:
- Inhibition of Cholinesterases : Some benzodioxole derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). However, findings suggest that the anticancer activity is not directly linked to cholinesterase inhibition .
- Impact on Mitochondrial Function : The compound may disrupt mitochondrial membrane potential, leading to increased apoptosis in cancer cells .
- DNA Synthesis Inhibition : Compounds similar to this compound have shown the ability to inhibit DNA synthesis in cancer cells, contributing to their cytotoxic effects .
Neuroprotective Effects
In addition to anticancer properties, compounds featuring the benzodioxole structure have been investigated for neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could exert protective effects against neurodegenerative diseases.
Case Studies and Research Findings
A notable study synthesized various benzodioxole derivatives and assessed their biological activities. The findings indicated that specific substitutions on the benzodioxole ring significantly influenced the biological activity of these compounds:
- Biphenyl Substituent : Enhances lipophilicity and anticancer activity.
- Fluorine Atoms : Contribute to increased potency against cancer cell lines.
These insights underscore the importance of chemical modifications in enhancing the biological efficacy of benzodioxole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
